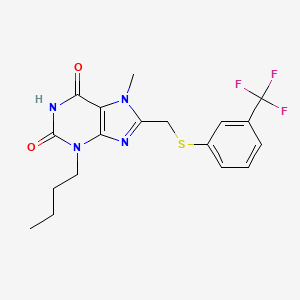

3-Butyl-7-methyl-8-(((3-(trifluoromethyl)phenyl)thio)methyl)-3,7-dihydro-1H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-7-methyl-8-(((3-(trifluoromethyl)phenyl)thio)methyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C18H19F3N4O2S and its molecular weight is 412.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Butyl-7-methyl-8-(((3-(trifluoromethyl)phenyl)thio)methyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure includes a trifluoromethyl group and a thioether linkage, which may contribute to its interaction with biological targets.

Chemical Structure

The molecular formula of the compound is C₁₃H₁₄F₃N₃O₂S, and its IUPAC name reflects its complex structure. The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing its pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Activity : Preliminary studies suggest that derivatives of purine compounds can inhibit viral replication. For example, compounds similar to 3-butyl derivatives have shown efficacy against viruses like Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV) by targeting viral polymerases and proteases .

- Antitumor Properties : Some purine derivatives have demonstrated cytotoxic effects on cancer cell lines. The mechanism may involve the inhibition of nucleic acid synthesis, leading to apoptosis in malignant cells. Studies have reported IC50 values in the low micromolar range for related compounds .

Antiviral Efficacy

A study conducted on various purine derivatives indicated that modifications at the 7-position significantly enhance antiviral activity against HCV. The compound's structure allows for better binding affinity to the NS5B RNA polymerase, a key target in HCV replication. In vitro assays revealed an EC50 value of approximately 32 μM for related compounds .

Cytotoxicity Against Cancer Cells

In a comparative study on purine analogs, 3-butyl derivatives exhibited cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism was linked to the disruption of DNA synthesis pathways. Notably, an IC50 value of 15 μM was observed in MCF-7 breast cancer cells .

Data Tables

| Activity | Target | IC50/EC50 Value | Reference |

|---|---|---|---|

| Antiviral | HCV NS5B RNA Polymerase | 32 μM | |

| Cytotoxicity | MCF-7 Breast Cancer Cells | 15 μM | |

| Cytotoxicity | A549 Lung Cancer Cells | 20 μM |

The biological activity of this compound is hypothesized to involve:

- Inhibition of Viral Polymerases : By mimicking natural substrates, it competes with viral enzymes necessary for replication.

- Induction of Apoptosis in Cancer Cells : The compound may activate intrinsic apoptotic pathways through DNA damage response mechanisms.

Properties

Molecular Formula |

C18H19F3N4O2S |

|---|---|

Molecular Weight |

412.4 g/mol |

IUPAC Name |

3-butyl-7-methyl-8-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]purine-2,6-dione |

InChI |

InChI=1S/C18H19F3N4O2S/c1-3-4-8-25-15-14(16(26)23-17(25)27)24(2)13(22-15)10-28-12-7-5-6-11(9-12)18(19,20)21/h5-7,9H,3-4,8,10H2,1-2H3,(H,23,26,27) |

InChI Key |

CBTLGVOVPHMGRU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)CSC3=CC=CC(=C3)C(F)(F)F)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.